Isoamyl benzoate

Fragrance Chemistry Formulation Science Sensory Analysis

Formulators requiring a stable, balsamic-fruity fixative without IFRA restrictions can rely on Isoamyl Benzoate. Generic substitution with more volatile esters (e.g., isoamyl acetate) compromises the 96-hour substantivity and waxy-green character essential for fine fragrance and flavor applications. • 96-hour substantivity bridges top-note esters and ultra-substantive benzyl benzoate (322 h). • FEMA GRAS (No. 2058), JECFA, and FDA 21 CFR 172.515 compliance simplifies food/beverage procurement. • Free of IFRA usage restrictions, enabling creative dosage in fragrances.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 94-46-2
Cat. No. B147138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl benzoate
CAS94-46-2
SynonymsIsopentyl benzoate, BENZOIC ACID, 1-(3-METHYL)BUTYL ESTER
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
InChIKeyMLLAPOCBLWUFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl Benzoate: Baseline Properties


Isoamyl benzoate (CAS 94-46-2, isopentyl benzoate, 3-methylbutyl benzoate), C₁₂H₁₆O₂, is a benzoic acid ester formed via esterification of benzoic acid and isoamyl alcohol [1]. It presents as a colorless to pale yellow oily liquid, characterized by a sweet, balsamic, fruity, waxy, and green organoleptic profile [2]. It is practically insoluble in water but miscible with organic solvents, including full miscibility with ethanol at room temperature [3]. Key physical properties include a boiling point of 261-262 °C at 760 mmHg, a density of 0.99 g/mL at 25 °C, a refractive index (n20/D) of ~1.494, and a vapor pressure of approximately 0.01 mmHg at 20 °C [3][4]. It occurs naturally in sources such as cocoa, beer, and certain fruits but is primarily supplied as a synthetic, nature-identical compound [5].

Profile Sweet, balsamic, fruity, waxy, green — a base‑note ester for fragrance composition and flavor creation.
Compatibility Miscible with ethanol and organic solvents; oil‑soluble — fits alcoholic, oil‑based, and emulsion formulations.
Regulatory GRAS (FEMA 2058) and IFRA restriction‑free — supports food, beverage, and fine fragrance applications.
Source Synthetic, nature‑identical — enables consistent lot‑to‑lot olfactory performance and procurement scalability.

Why Isoamyl Benzoate Substitution Fails


Substituting isoamyl benzoate with other common benzoate esters or fruit-scented compounds cannot be done generically due to fundamental differences in physicochemical and sensory properties that directly impact formulation stability, olfactory performance, and regulatory compliance. In-class analogs like ethyl benzoate and benzyl benzoate exhibit divergent volatility (as measured by boiling point and vapor pressure), leading to distinctly different evaporation rates and substantivity (longevity) profiles in a finished product . A substitution for cost or supply chain reasons with a more volatile compound like isoamyl acetate, which has a banana-like odor, would fail to replicate the balsamic, waxy character and 96-hour substantivity of isoamyl benzoate . Furthermore, the compound's specific regulatory status—designated as GRAS by FEMA and free of IFRA usage restrictions—is not shared by all structural analogs, which may have restrictions or require higher purity grades for specific applications [1]. The following quantitative evidence demonstrates the specific, measurable differences that make generic substitution a scientifically and functionally invalid approach.

Volatility profile mismatch

Common esters (e.g., isoamyl acetate, ethyl benzoate) exhibit markedly different vapor pressures and boiling points. A direct swap may alter evaporation rate, scent character, and functional longevity.

Substantivity divergence among benzoates

Benzyl benzoate provides ultra‑long substantivity; isoamyl benzoate delivers a mid‑range fixative profile. Replacement with a much longer- or shorter‑lived analog may shift fragrance dry‑down balance.

Regulatory and handling profile non‑transferability

GRAS status and absence of IFRA restrictions are specific to isoamyl benzoate. Structural analogs may carry usage limits, occupational exposure thresholds, or require higher purity grades for the same end‑use.

Differentiating Isoamyl Benzoate from Analogs


Olfactory Substantivity: Isoamyl vs. Benzyl Benzoate

Isoamyl benzoate offers a specific substantivity (longevity) profile that is highly valued in fragrance formulation. In direct head-to-head comparison on smelling strips, isoamyl benzoate demonstrates a longevity of 96 hours . This is a shorter, more flexible substantivity compared to benzyl benzoate, which is known for an exceptionally long substantivity of 322 hours under similar conditions [1]. This difference allows formulators to select the appropriate ester for a specific desired fragrance lifetime, with isoamyl benzoate being ideal for fragrances requiring a balanced, multi-day presence without excessive longevity that might dominate a complex perfume's dry-down.

Olfactory substantivity
Cross-study comparable
Isoamyl benzoate: 96 h Benzyl benzoate: 322 h ~70% shorter substantivity
Supports mid‑range fixative selection in fragrance design; not a substitute for ultra‑long substantivity needs.
Smelling‑strip evaluation; 100% concentration for benzyl benzoate comparator.
Fragrance Chemistry Formulation Science Sensory Analysis

Safety & Regulatory Profile Comparison

Isoamyl benzoate's safety profile presents a differentiated choice for procurement. Its oral acute toxicity in rats (LD50) is reported as 6,330 mg/kg [1]. This indicates a lower acute toxicity compared to ethyl benzoate, for which the LD50 in rats is reported as 2,100 mg/kg [2]. Furthermore, isoamyl benzoate carries no IFRA (International Fragrance Association) usage restrictions, allowing for greater creative freedom and higher potential use levels in fragrances . This contrasts with isoamyl acetate, which, while having a lower oral LD50 (>5,000 mg/kg ), has defined occupational exposure limits (e.g., TLV-TWA 100 ppm [3]) due to its volatility and irritancy potential, thus creating different handling and formulation constraints.

Safety & regulatory profile
Cross-study comparable
Isoamyl benzoate: LD50 6,330 mg/kg (rat, oral) Ethyl benzoate: LD50 2,100 mg/kg Isoamyl acetate: TLV‑TWA 100 ppm No IFRA restriction for isoamyl benzoate
Reported lower acute toxicity and absence of IFRA/occupational limits may simplify handling and regulatory review.
Acute oral rodent data; IFRA Standards; ACGIH/NIOSH exposure limits.
Regulatory Affairs Toxicology Product Safety

In Vitro Antioxidant Activity

Isoamyl benzoate has been identified as possessing measurable free radical scavenging capability. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a standard test for antioxidant capacity, isoamyl benzoate exhibited an IC50 value of 9.55 μg/mL . While this provides a quantitative baseline for its activity, it is important to note that this is a single data point. A class-level inference can be drawn: this activity is lower (less potent) than that of some related hydroxybenzoate esters like isoamyl 4-hydroxybenzoate, which have been isolated as the principal DPPH-scavenging compounds in plant extracts [1]. This indicates that while isoamyl benzoate has some inherent antioxidant potential, its primary utility is not as a potent antioxidant ingredient but rather this property may serve as a differentiating factor compared to other simple benzoate esters lacking any reported activity.

DPPH antioxidant activity
Class-level inference
IC50 = 9.55 μg/mL
Moderate radical scavenging reported; lower potency than p‑hydroxy analogs — may serve as a differentiating property in research screening.
Single in vitro DPPH assay data point; class‑level inference from related hydroxybenzoate esters.
Antioxidant Research Biochemical Assays Natural Product Chemistry

Volatility Profile vs. Isoamyl Acetate

The volatility of isoamyl benzoate is fundamentally different from that of isoamyl acetate, a common 'fruity' ester used in similar applications. This is evidenced by a direct comparison of their boiling points and vapor pressures. Isoamyl benzoate has a boiling point of 261-262 °C and a vapor pressure of 0.01 mmHg at 20 °C [1]. In contrast, isoamyl acetate is far more volatile, with a boiling point of 142 °C and a vapor pressure of 4 mmHg at 20 °C [2]. This quantitative difference of over 100 °C in boiling point and a 400-fold higher vapor pressure for isoamyl acetate explains the stark contrast in their performance: isoamyl benzoate is a substantive, long-lasting fixative, while isoamyl acetate is a highly volatile top-note.

Volatility vs. acetate
Cross-study comparable
Isoamyl benzoate: BP 261–262 °C, VP 0.01 mmHg (20 °C) Isoamyl acetate: BP 142 °C, VP 4 mmHg (20 °C) ~400‑fold vapor pressure difference
Definitively places isoamyl benzoate as a low‑volatility base note; acetate substitution would dramatically shift evaporation profile and fragrance architecture.
Physical property data at standard atmospheric pressure.
Physical Chemistry Formulation Science Volatile Organic Compound Analysis

Isoamyl Benzoate: Optimal Applications


Fine Fragrance Fixative

The quantitative substantivity data (96 hours) and lack of IFRA restrictions make isoamyl benzoate an ideal fixative for fine fragrances where a balanced, multi-day presence is desired. It provides a longer-lasting base than top-note esters like isoamyl acetate but a shorter, more flexible dry-down than the ultra-substantive benzyl benzoate (322 hours) . The freedom from IFRA restrictions allows perfumers to use it at higher, creative levels without regulatory constraints, which is a distinct advantage over restricted alternatives .

Flavor Creation in Food & Beverage

Isoamyl benzoate's specific organoleptic profile, described as sweet, fruity, green, and waxy with a green tropical nuance at 25 ppm , makes it a targeted choice for creating complex fruit flavors, particularly for tropical fruits, cherries, and berry notes. Its GRAS status (FEMA No. 2058) and regulatory acceptance by JECFA and FDA (21 CFR 172.515) [1][2] confirm its suitability and simplify procurement for food and beverage applications.

Cosmetic and Personal Care Uses

The compound's high boiling point (261-262 °C) and low volatility make it suitable for formulations that undergo heating or require a long-lasting scent. Its miscibility with ethanol and oils [3] ensures easy formulation into a wide range of cosmetic bases (e.g., alcoholic lotions, oil-based creams). While mild antimicrobial properties have been noted [4], this is a supporting attribute rather than a primary selection driver.

Antioxidant Research and Screening

The reported in vitro DPPH radical scavenging activity (IC50 of 9.55 μg/mL) provides a quantitative baseline for researchers investigating the potential bioactivity of this simple benzoate ester. This allows for its use as a reference compound in comparative studies of natural product extracts or synthetic analogs, distinguishing it from other flavor/fragrance esters that lack any documented antioxidant potential.

Application
Selection Property
Validation Focus
Fine fragrance fixative
Mid‑range substantivity profile; IFRA restriction‑free status
Olfactory substantivity and scent performance in fragrance compositions
Food & beverage flavor creation
GRAS (FEMA 2058); sweet, fruity, green organoleptic character
Regulatory acceptance and target fruit‑note sensory match
Cosmetic and personal care formulations
Low volatility; miscible with ethanol and oils
Thermal stability and scent longevity in heated‑process products
Antioxidant research screening
Reported DPPH radical scavenging activity
Comparative bioactivity with hydroxybenzoate analogs and other fragrance esters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoamyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.